molecular formula C11H13N3O2 B2674608 2-(Tert-butylamino)-5-nitrobenzonitrile CAS No. 945299-05-8

2-(Tert-butylamino)-5-nitrobenzonitrile

Cat. No.: B2674608
CAS No.: 945299-05-8
M. Wt: 219.244
InChI Key: ILNYZDDENIXXCN-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-5-nitrobenzonitrile is an organic compound characterized by the presence of a tert-butylamino group and a nitro group attached to a benzonitrile core

Scientific Research Applications

2-(Tert-butylamino)-5-nitrobenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the application of “2-(Tert-butylamino)-5-nitrobenzonitrile”. For instance, if it’s used as a drug, the mechanism would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards of “2-(Tert-butylamino)-5-nitrobenzonitrile” would depend on factors like its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “2-(Tert-butylamino)-5-nitrobenzonitrile” would likely depend on its potential applications. For instance, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-5-nitrobenzonitrile typically involves the nitration of a suitable benzonitrile precursor followed by the introduction of the tert-butylamino group. One common method involves the nitration of 2-amino-5-nitrobenzonitrile using nitric acid and sulfuric acid as nitrating agents. The resulting nitro compound is then subjected to a substitution reaction with tert-butylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(tert-butylamino)-5-aminobenzonitrile, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butylamino)ethyl methacrylate: Another compound with a tert-butylamino group, used in polymer chemistry.

    tert-Butylamine: A simpler compound with a tert-butylamino group, used as an intermediate in organic synthesis.

Uniqueness

2-(Tert-butylamino)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a tert-butylamino group on a benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(tert-butylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)13-10-5-4-9(14(15)16)6-8(10)7-12/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNYZDDENIXXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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